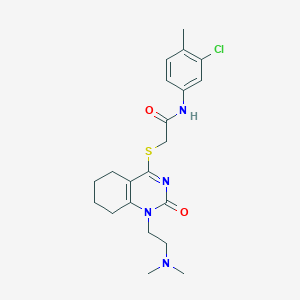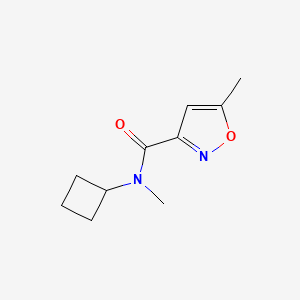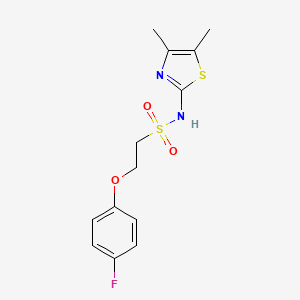![molecular formula C17H14ClN3 B2735773 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-80-4](/img/structure/B2735773.png)
9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of a suitable catalyst. For example, the condensation of isatin with o-phenylenediamine in glacial acetic acid under microwave irradiation can yield the desired compound in a short duration of 3-6 minutes . Other methods include the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different indoloquinoxaline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with DNA and proteins, making it a potential candidate for drug development.
Medicine: Due to its antiviral and anticancer properties, it is investigated for therapeutic applications against various diseases.
Wirkmechanismus
The mechanism of action of 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This process disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound’s ability to stabilize DNA duplexes and interact with proteins further contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-indolo[2,3-b]quinoxaline: A parent compound with similar biological activities.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated derivative with enhanced anticancer properties.
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its antitumor activity.
Uniqueness
9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the chloro and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for further research and development.
Eigenschaften
IUPAC Name |
9-chloro-6-propan-2-ylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-10(2)21-15-8-7-11(18)9-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGUCHYNUBYTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;phosphoric acid](/img/structure/B2735693.png)




![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)



![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2735709.png)
![2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine](/img/structure/B2735710.png)
![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)

